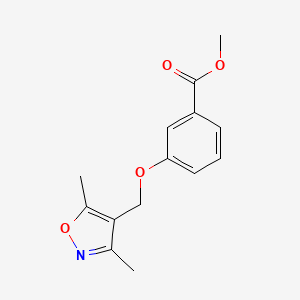![molecular formula C21H17FO3 B14769667 2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)
2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound with the molecular formula C21H18O3 It is a derivative of biphenyl, featuring a benzyloxy group and a fluorine atom on the biphenyl structure, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzyloxy and fluoro substituents, and finally the incorporation of the acetic acid group. One common method involves:
Suzuki Coupling Reaction: This step involves the coupling of 2-benzyloxy-1-bromo-3-fluorobenzene with 4-boronobiphenyl under palladium catalysis to form the biphenyl structure.
Hydrogenation and Debenzylation: The intermediate product undergoes hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst to remove the benzyl protecting group.
Acetic Acid Introduction:
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors for the Suzuki coupling reaction and more efficient catalysts for the hydrogenation step. Additionally, the purification steps may be streamlined using advanced chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in ethanol.
Substitution: NaOMe in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of methoxy-substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound used in the synthesis of Schiff base ligands.
4-(Benzyloxy)phenylacetic acid: Another derivative of benzyloxy biphenyl with similar structural features.
Uniqueness
2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of both the benzyloxy and fluoro substituents on the biphenyl core, which can impart distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C21H17FO3 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-[2-fluoro-4-(3-phenylmethoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C21H17FO3/c22-20-12-17(9-10-18(20)13-21(23)24)16-7-4-8-19(11-16)25-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,24) |
Clé InChI |
ORNJLRGYTPAWOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




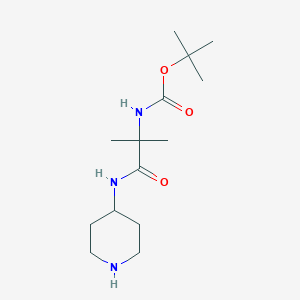

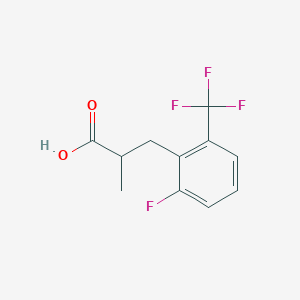
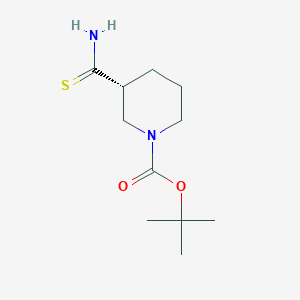
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)



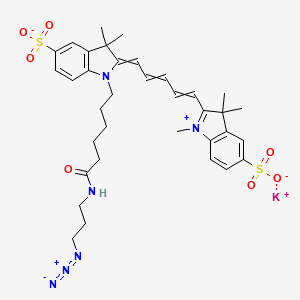
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
